N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
CAS No.: 895097-82-2
Cat. No.: VC4844822
Molecular Formula: C25H18ClFN4O3S2
Molecular Weight: 541.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895097-82-2 |
|---|---|
| Molecular Formula | C25H18ClFN4O3S2 |
| Molecular Weight | 541.01 |
| IUPAC Name | N-(4-chlorophenyl)-2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C25H18ClFN4O3S2/c26-17-7-11-19(12-8-17)29-23(32)15-35-25-28-13-22-24(30-25)20-3-1-2-4-21(20)31(36(22,33)34)14-16-5-9-18(27)10-6-16/h1-13H,14-15H2,(H,29,32) |
| Standard InChI Key | KDZKKTKWEYLWMA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)Cl |
Introduction
N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound featuring a unique molecular structure that includes a triazatricyclo framework, fluorinated and chlorinated phenyl groups, and a sulfur-containing moiety. This compound is of interest due to its potential biological activities and chemical properties.
Biological Activities and Potential Applications
While specific biological activities of N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide are not detailed in the available literature, compounds with similar structural features often exhibit potential anticancer or antimicrobial properties. Further research is needed to elucidate its biological effects fully.
Comparison with Similar Compounds
Similar compounds, such as those with fluorinated or chlorinated phenyl groups, often show varying degrees of biological activity based on their structural differences. For example, fluorinated analogs tend to be more potent than chlorinated ones due to the differences in halogen reactivity.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-fluorophenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide | Contains fluorinated phenyls and triazatricyclo structure | Potential anticancer activity | Unique sulfur-containing moiety |
| N-(3-fluoro-4-methylphenyl)-{...}acetamide | Similar fluorination but different methyl substitution | Antimicrobial properties reported | Variability in substituent effects |
| N-(4-chlorophenyl)-{...}acetamide | Chlorine instead of fluorine affects reactivity | Less potent than fluorinated analogs | Highlights importance of halogen choice |
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